Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(benzimidazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-5-4-6-12(9-11)17-10-16-13-7-2-3-8-14(13)17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCSRCPLXQKEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Methyl 3 1h Benzo D Imidazol 1 Yl Benzoate and Analogues
Strategic Retrosynthetic Pathways and Key Disconnections for the Target Compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of Methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate. The analysis reveals two primary strategic disconnections that lead to plausible synthetic routes.
The first and most common disconnection is at the C-N bond between the benzoate (B1203000) ring and the imidazole (B134444) nitrogen (Disconnection A). This approach simplifies the target molecule into two key synthons: a benzimidazole (B57391) nucleophile and an electrophilic methyl benzoate derivative. This leads to two potential forward synthetic pathways:
Path A1: Coupling of benzimidazole with methyl 3-halobenzoate or a related activated substrate.
Path A2: Coupling of benzimidazole with 3-halobenzoic acid or 3-boronobenzoic acid, followed by esterification of the resulting 3-(1H-benzo[d]imidazol-1-yl)benzoic acid intermediate.
A second strategic disconnection involves breaking the bonds of the imidazole ring itself (Disconnection B). This approach builds the benzimidazole ring onto the pre-functionalized aromatic backbone. This leads to a convergent synthesis from o-phenylenediamine (B120857) and a suitable derivative of 3-carboxybenzoic acid, such as 3-formylbenzoic acid or its methyl ester. The subsequent cyclization and condensation form the benzimidazole ring system.
These retrosynthetic pathways are summarized below:
Figure 1: Retrosynthetic Analysis of this compound
graph TD
A[this compound] -->|Disconnection A: C-N Bond| B{Benzimidazole + Methyl 3-halobenzoate};
A -->|Disconnection B: Imidazole Ring Formation| C{o-Phenylenediamine + Methyl 3-formylbenzoate};
B -->|Alternative Path A2| D{Benzimidazole + 3-Halobenzoic Acid};
D -->|Esterification| A;
The choice of pathway often depends on the availability of starting materials, desired regioselectivity, and the scalability of the reaction. The C-N bond formation strategy (Disconnection A) is particularly prevalent due to the commercial availability of benzimidazole and various substituted phenyl compounds.
Advanced Catalytic Approaches in C-N Bond Formation for Benzoimidazole Coupling
The formation of the C-N bond is the cornerstone of synthesizing N-aryl benzimidazoles. Modern catalysis offers a diverse toolkit to achieve this transformation with high efficiency and selectivity.
Transition metal catalysis, particularly using palladium and copper, represents the most robust and widely employed method for C-N bond formation. These reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, allow for the coupling of benzimidazole with aryl halides or pseudohalides.
Palladium-catalyzed reactions offer a versatile approach. For instance, a cascade process involving the palladium-catalyzed amination and amidation of 2-chloroaryl sulfonates can be used to construct N-arylbenzimidazoles with complete regioselectivity. nih.gov This strategy avoids issues with regioisomeric mixtures that can arise from the direct arylation of unsymmetrical benzimidazoles. nih.gov A single catalyst system, based on ligands like tBuBrettPhos, can effectively mediate both C-N bond-forming steps in the cascade. nih.gov
Copper-catalyzed Chan-Lam cross-coupling provides an alternative, often more economical, method. This reaction can couple benzimidazoline-2-thiones with arylboronic acids, where subsequent desulfurization under specific conditions yields the desired N-arylbenzimidazoles. researchgate.net The reaction conditions, including the choice of base, solvent, and temperature, can be tuned to selectively achieve the C-N bond formation. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed N-Arylation of Benzimidazoles
| Catalyst/Ligand System | Coupling Partners | Reaction Type | Key Features |
|---|---|---|---|
| Pd-based / tBuBrettPhos | 2-Chloroaryl sulfonate + Arylamine | Cascade Amination/Amidation | High regioselectivity; constructs benzimidazole ring in situ. nih.gov |
| Cu(OAc)₂·H₂O | Benzimidazoline-2-thione + Arylboronic Acid | Chan-Lam Coupling | Desulfurative C-N bond formation; tunable selectivity. researchgate.net |
| Copper(I) | N-(2-halophenyl)amides | Intramolecular Ullmann N-arylation | Used for cyclization to form the benzimidazole ring. dntb.gov.ua |
Growing interest in sustainable chemistry has spurred the development of metal-free C-N coupling reactions. These methods avoid the cost and potential toxicity associated with residual transition metals.
One approach involves the reaction of fluorinated oligophenylenes with dimsyl anions, which triggers a series of nucleophilic substitutions to form N-arylated carbazoles, a strategy adaptable to other N-aryl heterocycles. rsc.org Another metal-free method utilizes a combination of KOH in DMSO to mediate the synthesis of benzimidazoles, offering a simple and effective alternative to transition metal catalysis. dntb.gov.ua Furthermore, microwave-mediated synthesis using the organocatalyst guanidine (B92328) hydrochloride has been developed for the rapid and eco-friendly production of related benzimidazole derivatives. rsc.org
A facile synthesis of benzimidazoles has also been achieved through a one-pot acylation-cyclization of N-arylamidoximes. nih.gov This method avoids the use of precious metals, expensive ligands, and harsh reaction conditions, representing a significant advancement in green synthesis protocols. nih.gov
Esterification Techniques for Benzoate Moiety Integration
The introduction of the methyl ester functionality is a critical step, typically achieved by esterifying the corresponding carboxylic acid, 3-(1H-benzo[d]imidazol-1-yl)benzoic acid. While traditional Fischer esterification (acid-catalyzed reaction with methanol) is feasible, modern techniques offer significant advantages in terms of reaction time, efficiency, and environmental impact.
One reported synthesis involves reacting 4-(1H-benzo[d]imidazol-2-yl) benzoic acid with absolute ethanol (B145695) in the presence of a few drops of concentrated sulfuric acid under reflux for 4 hours to yield the corresponding ethyl ester. nih.govmdpi.com This classic acid-catalyzed method can be readily adapted for the synthesis of the methyl ester.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The direct esterification of benzoic acid with various alcohols has been successfully performed in continuous flow microwave reactors. colab.wsresearchgate.net This technique allows for precise control over parameters like temperature and residence time, leading to high conversions in significantly shorter periods compared to conventional heating. researchgate.netresearchgate.net For example, an acid-catalyzed esterification of benzoic acid with ethanol in a continuous tubular flow reactor heated by microwaves achieved high conversions at relatively low residence times. researchgate.net N-fluorobenzenesulfonimide (NFSi) has also been identified as an efficient metal-free catalyst for the direct esterification of aryl carboxylic acids under microwave irradiation, drastically reducing reaction times from hours to minutes. mdpi.com
Table 2: Comparison of Microwave-Assisted Esterification Methods
| Method | Catalyst | Substrates | Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Continuous Flow | p-Toluene sulfonic acid | Benzoic acid + Aliphatic alcohols | 140–160 °C | High Conversion | researchgate.net |
| Batch Reactor | N-fluorobenzenesulfonimide (NFSi) | Benzoic acid + Methanol (B129727) | 120 °C, 30 min | High Yield | mdpi.com |
| Continuous Flow | Sulfuric acid / Ion exchange resins | Benzoic acid + Ethanol | High Temp / Medium Pressure | High Conversion | researchgate.net |
Flow chemistry offers advantages for the scale-up of such syntheses, providing better heat and mass transfer, improved safety, and the potential for process automation. scispace.com
Biocatalysis, utilizing enzymes like lipases, offers a green and highly selective alternative for ester synthesis. These reactions are typically performed under mild conditions, avoiding the need for harsh acids or bases and minimizing byproduct formation.
Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the esterification of benzoic acid derivatives. nih.gov The enzymatic synthesis can be optimized by varying parameters like the solvent, temperature, and acyl donor. nih.gov For instance, the enzymatic acylation of rutin (B1680289) with benzoic acid esters has been successfully demonstrated using Thermomyces lanuginosus lipase. nih.gov While water can be detrimental to the yield of reversible esterification reactions, the use of non-aqueous media like deep eutectic solvents (DESs) can enhance efficiency. researchgate.net The integration of biocatalysis with microreactors further improves productivity compared to batch systems. researchgate.net
Green Chemistry Principles in Synthetic Route Design and Optimization
The growing emphasis on sustainable chemical manufacturing has led to the development of environmentally benign synthetic routes for benzimidazole derivatives. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Traditional organic syntheses often rely on volatile and toxic organic solvents, which pose significant environmental and health risks. To address this, researchers have explored solvent-free and aqueous reaction conditions for the synthesis of benzimidazole analogues.
Solvent-free reactions, often facilitated by microwave irradiation or grinding, offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. nih.govijcrt.org For instance, the condensation of o-phenylenediamines with aldehydes can be efficiently carried out under solvent-free conditions using various catalysts, leading to high yields of the desired benzimidazole derivatives in short reaction times. ijcrt.orgnih.gov Microwave-assisted synthesis, in particular, has emerged as a powerful tool for accelerating these reactions, often providing the desired products with very high selectivity. nih.gov
Aqueous synthesis represents another significant advancement in green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. phenomenex.comyoutube.com Methodologies have been developed for the synthesis of benzimidazole derivatives in water, sometimes even in the absence of any added catalyst, making the process highly valuable from both an environmental and economic standpoint. phenomenex.comyoutube.comtubitak.gov.tr For example, the intramolecular cyclization of N-(2-iodoaryl)benzamidines can proceed in water with potassium carbonate as the base, affording benzimidazole derivatives in moderate to high yields. youtube.comtubitak.gov.tr
Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods for Benzimidazole Analogues
| Methodology | Key Features | Advantages | Representative Catalyst/Conditions |
|---|---|---|---|
| Solvent-Free | Reactions conducted without a solvent, often with microwave or grinding. | Reduced waste, lower cost, faster reaction rates, simple work-up. | Er(OTf)3 (microwave), ZnO-NPs (ball-milling), H2O2/TiO2 P25. nih.govnih.govshimadzu.com |
| Aqueous | Reactions performed in water as the solvent. | Environmentally benign, non-toxic, non-flammable, economical. | K2CO3, Cu2O/DMEDA, nano-Fe2O3. youtube.comtubitak.gov.tr |
The principles of green chemistry also encourage the use of renewable resources and the development of sustainable catalytic systems. This includes employing catalysts derived from natural sources and designing catalysts that are recyclable and highly efficient.
Recent studies have focused on utilizing renewable feedstocks derived from biomass for the synthesis of benzimidazoles. google.comlcms.cz This approach not only reduces the reliance on fossil fuels but also contributes to a more sustainable bioeconomy. google.com Catalysts derived from natural sources are also being explored to facilitate these transformations under mild, solvent-free conditions. google.comlcms.cz
The development of recyclable catalysts is a cornerstone of sustainable synthesis. Nanoparticle catalysts, for instance, have shown great promise in the synthesis of benzimidazole derivatives. nih.govnih.gov These catalysts, such as ZnO and TiO2 nanoparticles, can be used in low amounts, often under solvent-free conditions, and can be recovered and reused multiple times without a significant loss of activity. nih.govnih.gov The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, as both the reaction medium and catalyst, further exemplifies the move towards more sustainable synthetic protocols. nih.gov
Table 2: Examples of Sustainable Catalytic Systems in Benzimidazole Synthesis
| Catalyst System | Type | Key Advantages |
|---|---|---|
| Erbium(III) triflate (Er(OTf)3) | Lewis Acid | High efficiency under microwave and solvent-free conditions. nih.gov |
| ZnO Nanoparticles | Heterogeneous | Recyclable, efficient under ball-milling and solvent-free conditions. shimadzu.comnih.gov |
| Deep Eutectic Solvents (DES) | Green Solvent/Catalyst | Biodegradable, low toxicity, can act as both solvent and reagent. nih.gov |
| Biomass-derived catalysts | Renewable | Reduces reliance on fossil fuels, environmentally friendly. google.comlcms.cz |
Purity Enhancement and Advanced Separation Techniques in Synthetic Protocols
Achieving high purity of the final product is crucial, particularly for pharmaceutical applications. Synthetic protocols for this compound and its analogues incorporate various purification and separation techniques, ranging from traditional methods to more advanced chromatographic approaches.
Standard purification methods such as recrystallization, washing, and simple filtration are commonly employed to isolate the crude product. nih.govacs.orgjchemrev.com Recrystallization from appropriate solvents is a powerful technique for removing impurities and obtaining crystalline products with high purity. ijcrt.orggoogle.comnih.gov Column chromatography over silica (B1680970) gel is another widely used method for the purification of benzimidazole derivatives, allowing for the separation of the desired product from reaction byproducts and unreacted starting materials. nih.govnih.govsielc.comgoogle.com The purity of the synthesized compounds is often ascertained by techniques like Thin Layer Chromatography (TLC) and melting point determination. ijcrt.orgjchemrev.comnih.gov
For more challenging separations, especially for chiral analogues, advanced techniques are employed. High-Performance Liquid Chromatography (HPLC) is a versatile tool for both analytical purity assessment and preparative purification. shimadzu.comresearchgate.netwikipedia.org Chiral separation of benzimidazole enantiomers has been successfully achieved using techniques such as Cyclodextrin-Enhanced Electrokinetic Chromatography (CD-EKC) and Supercritical Fluid Chromatography (SFC). nih.govamericanpharmaceuticalreview.comteledynelabs.com SFC, in particular, is recognized as a green technology due to its use of supercritical carbon dioxide as the mobile phase, which reduces the consumption of organic solvents. nih.govyoutube.comteledynelabs.comlibretexts.orgdtic.milmicrocombichem.comresearchgate.net Sublimation in a vacuum has also been reported as an effective method for obtaining hyper-pure benzimidazole compounds, taking advantage of their thermal stability.
Table 3: Overview of Purification and Separation Techniques
| Technique | Application | Key Features |
|---|---|---|
| Recrystallization | Bulk Purification | Simple, cost-effective method for removing impurities from solid products. ijcrt.orggoogle.comnih.gov |
| Column Chromatography | General Purification | Separation based on differential adsorption on a stationary phase (e.g., silica gel). nih.govnih.govsielc.comgoogle.com |
| Preparative HPLC | High-Purity Isolation | High-resolution separation for isolating pure compounds from complex mixtures. shimadzu.comresearchgate.netwikipedia.org |
| Supercritical Fluid Chromatography (SFC) | Chiral & Achiral Separation | Utilizes supercritical fluids as the mobile phase; considered a "green" technique. nih.govyoutube.comteledynelabs.comlibretexts.orgdtic.milmicrocombichem.comresearchgate.net |
| Sublimation | High-Purity Purification | Purification of thermally stable compounds by transitioning from solid to gas phase. |
Mechanistic Elucidation of Novel Synthetic Transformations
A deep understanding of the reaction mechanisms is fundamental for the optimization of existing synthetic methods and the design of new, more efficient transformations. The synthesis of benzimidazoles can proceed through various mechanistic pathways, often dictated by the choice of reactants, catalysts, and reaction conditions.
The most common route to benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. ijcrt.orgnih.govshimadzu.comresearchgate.net The proposed mechanism for the reaction with aldehydes often involves the initial formation of a Schiff base (imine) intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. shimadzu.comnih.gov The role of the catalyst in this process is often to activate the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by the diamine. shimadzu.comnih.gov
For N-aryl substituted benzimidazoles, such as this compound, transition-metal-catalyzed cross-coupling reactions are of significant importance. Copper-catalyzed Ullmann-type reactions have been extensively studied for the N-arylation of benzimidazoles. sielc.comamericanpharmaceuticalreview.comteledynelabs.comdtic.milmicrocombichem.com Mechanistic investigations of these reactions have shed light on the catalytic cycle, which is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-N bond. americanpharmaceuticalreview.comteledynelabs.commicrocombichem.com The nature of the ancillary ligands and the base has been shown to play a crucial role in the efficiency of these catalytic systems. americanpharmaceuticalreview.comteledynelabs.com
Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis and functionalization of benzimidazoles. shimadzu.com These methods can involve direct C-H bond activation, allowing for the regioselective arylation of the benzimidazole core. Mechanistic studies suggest that these transformations proceed through a catalytic cycle involving C-H activation, migratory insertion, and reductive elimination steps.
A proposed general mechanism for the formation of 1-arylbenzimidazoles involves a photoredox reaction to form a hydrazobenzene (B1673438) intermediate, followed by an o-semidine rearrangement and subsequent condensation and oxidative aromatization.
Table 4: Key Mechanistic Pathways in Benzimidazole Synthesis
| Reaction Type | Key Intermediates/Steps | Catalytic System (if applicable) |
|---|---|---|
| Condensation of o-phenylenediamine and aldehyde | Schiff base formation, intramolecular cyclization, aromatization. | Acid or metal catalysts (e.g., ZnO-NPs). shimadzu.comnih.gov |
| Copper-Catalyzed N-Arylation (Ullmann Reaction) | Oxidative addition of aryl halide to Cu(I), reductive elimination. | Copper(I) or Copper(II) salts with ligands. americanpharmaceuticalreview.comteledynelabs.commicrocombichem.com |
| Palladium-Catalyzed C-H Arylation | C-H activation, migratory insertion, reductive elimination. | Palladium complexes. |
| Photochemical Synthesis | Photoredox reaction, o-semidine rearrangement, condensation. | Irradiation in the presence of an acid. |
Following a comprehensive search for scientific literature, detailed experimental data specifically for the compound “this compound” corresponding to the requested spectroscopic and crystallographic analyses could not be located. The search yielded information on numerous related benzimidazole and benzoate derivatives, but not for the specific isomeric structure requested.
Constructing the article as per the detailed outline would require specific data points (e.g., NMR chemical shifts, mass-to-charge ratios, vibrational frequencies, absorption maxima, and crystallographic parameters) that are not available in the public domain for this exact molecule. To ensure scientific accuracy and adhere to the strict requirement of using detailed research findings, the article cannot be generated at this time.
Data is available for related isomers, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, and for compounds with the benzimidazole or methyl benzoate core structures, but this information is not directly transferable to this compound. Using such data would be speculative and would not meet the required standard of a scientifically accurate report on the specified compound.
Cutting Edge Spectroscopic and Crystallographic Structural Elucidation
X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Analysis
Determination of Intermolecular Interactions and Crystal Engineering Aspects
The arrangement of molecules in the crystalline state is dictated by a variety of non-covalent interactions, which collectively determine the crystal packing and influence the material's physicochemical properties. For benzimidazole (B57391) derivatives, including "Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate," a combination of hydrogen bonds, π–π stacking, and weaker C–H···π interactions are the primary forces governing their supramolecular architecture. Although a specific crystallographic study for "this compound" is not publicly available, analysis of closely related structures provides significant insight into its likely intermolecular interactions and crystal engineering principles.
A pertinent example is the isomer "Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate," for which crystallographic data is available. nih.gov In many 2-arylbenzimidazole structures, intermolecular N—H···N hydrogen bonds are a recurring motif, forming chains or dimers. iucr.orgnih.gov For instance, in the crystal structure of 2-(4-hexyloxyphenyl)-1H-benzimidazole, molecules are linked by N—H···N hydrogen bonds, creating chains that are further organized by C–H···π interactions. iucr.orgnih.gov Similarly, in 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, N—H···N hydrogen bonds between adjacent benzimidazole rings lead to the formation of chains. nih.gov
The presence of aromatic rings in "this compound" suggests that π–π stacking interactions will also play a crucial role in its crystal packing. These interactions are common in N-aryl benzimidazoles, where they contribute to the formation of stable, layered structures. mdpi.comresearchgate.net The relative orientation of the benzimidazole and benzoate (B1203000) rings will influence the nature and extent of these π–π interactions. The dihedral angle between the benzimidazole unit and the N-phenyl ring in halogen-substituted 2-aryl-N-phenylbenzimidazoles, for example, varies significantly depending on the substitution pattern, which in turn affects the crystal packing. mdpi.comresearchgate.net
The interplay of these various intermolecular forces is a key aspect of crystal engineering. By understanding and controlling these interactions, it is possible to design materials with specific crystal structures and desired properties. For instance, the introduction of different substituents on the phenyl ring can modify the strength and directionality of these non-covalent bonds, leading to different packing arrangements.
| Interaction Type | Description | Potential Role in the Crystal Packing of this compound |
|---|---|---|
| N–H···N Hydrogen Bonds | Strong, directional interactions between the N–H of one benzimidazole and the lone pair of a nitrogen on an adjacent molecule. | Likely to form chains or dimers, providing the primary structural framework. |
| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | Expected between the benzimidazole and benzoate rings of adjacent molecules, contributing to the formation of layered structures. |
| C–H···π Interactions | Weak hydrogen bonds between a C–H bond and a π-system. | Further stabilize the packing by linking different molecular motifs. |
| C–H···O Interactions | Weak hydrogen bonds involving the ester carbonyl group. | Provide additional stabilization to the crystal lattice. |
Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (if chiral analogues are studied)
While "this compound" itself is not chiral, the development of chiral analogues of benzimidazole derivatives is an active area of research, particularly for applications in asymmetric catalysis and pharmacology. nih.gov Should chiral analogues of this compound be synthesized, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) would be indispensable tools for determining their enantiomeric excess (ee).
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a compound and can be used to establish a correlation between the CD signal and the enantiomeric composition of a sample. For benzimidazole derivatives, co-assembly with chiral molecules like natural hydroxyl acids has been shown to induce or enhance CD signals, allowing for the accurate determination of ee. acs.orgnih.gov This approach relies on the formation of supramolecular chiral nanostructures through complementary hydrogen bonds, which amplifies the chiroptical response. acs.orgnih.gov
A typical workflow for ee determination using CD spectroscopy would involve:
Preparation of calibration standards: A series of samples with known enantiomeric excess, ranging from the pure enantiomers to the racemate, would be prepared.
Measurement of CD spectra: The CD spectra of the calibration standards would be recorded. The intensity of the Cotton effect, a characteristic peak in the CD spectrum, is proportional to the concentration difference between the two enantiomers.
Creation of a calibration curve: A plot of the CD signal intensity at a specific wavelength versus the known enantiomeric excess would be generated.
Analysis of the unknown sample: The CD spectrum of the sample with unknown ee would be measured under the same conditions, and its ee would be determined from the calibration curve.
Circularly Polarized Luminescence (CPL) is another powerful chiroptical technique that measures the differential emission of left and right circularly polarized light from a chiral fluorophore. Similar to CD, CPL is sensitive to the stereochemistry of the emitting species. For fluorescent chiral benzimidazole analogues, CPL could provide a sensitive method for ee determination. The dissymmetry factor (glum), which is the ratio of the CPL intensity to the total luminescence intensity, is a direct measure of the chirality of the excited state. Enhanced CPL has been observed in the co-assemblies of benzimidazole derivatives with chiral acids. acs.orgnih.gov
| Method | Principle | Application to Chiral Benzimidazole Analogues |
|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. | Quantitative determination of enantiomeric excess by correlating the intensity of the Cotton effect with the enantiomeric composition. Can be enhanced by co-assembly with chiral auxiliaries. acs.orgnih.gov |
| Circularly Polarized Luminescence (CPL) | Differential emission of left and right circularly polarized light. | Determination of enantiomeric excess for fluorescent analogues by measuring the dissymmetry factor (glum). acs.orgnih.gov |
The application of these chiroptical methods would be crucial for the development and characterization of any new chiral derivatives of "this compound," enabling the precise quantification of their stereochemical purity, which is often a critical parameter for their intended applications.
In Depth Computational and Theoretical Investigations
Density Functional Theory (DFT) for Ground-State Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate, DFT calculations are instrumental in predicting its ground-state electronic structure and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) to ensure reliable results. niscpr.res.in
Optimization of Molecular Geometry and Conformational Analysis
The first step in a thorough computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. mdpi.com For this compound, this involves determining the most stable arrangement of its constituent atoms by minimizing the forces acting on them. This process yields crucial information about bond lengths, bond angles, and dihedral angles.
| Parameter | Typical Calculated Value |
|---|---|
| C-N Bond Length (imidazole ring) | ~1.38 Å |
| N-C-N Angle (imidazole ring) | ~108° |
| C=O Bond Length (ester) | ~1.22 Å |
| Dihedral Angle (Benzimidazole-Benzoate) | Variable, dependent on minimization |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO is likely distributed over the electron-withdrawing methyl benzoate (B1203000) moiety. The HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential as an electronic material.
| Orbital | Typical Energy (eV) |
|---|---|
| HOMO | -6.0 to -6.5 |
| LUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 4.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, while areas of positive potential (shown in blue) are prone to nucleophilic attack. nih.gov
In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the ester group, indicating these as sites for electrophilic interaction. niscpr.res.inresearchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. researchgate.net
Global and Local Reactivity Descriptors
To quantify the reactivity of this compound more precisely, global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. irjweb.com Global descriptors, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), provide a general overview of the molecule's reactivity. irjweb.com
Local reactivity descriptors, often derived from Fukui functions, identify the most reactive sites within the molecule for specific types of reactions. These calculations can pinpoint which atoms are most susceptible to electrophilic, nucleophilic, or radical attack, offering a more detailed picture of the molecule's chemical behavior.
| Descriptor | Formula | Typical Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.0 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.2 eV |
| Softness (S) | 1 / (2η) | ~ 0.23 eV-1 |
| Electrophilicity Index (ω) | μ2 / (2η) | ~ 3.6 eV |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solution Behavior
While DFT provides insights into the static, ground-state properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent. tandfonline.comresearchgate.net
For this compound, MD simulations can be used to explore its conformational flexibility in solution. By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can observe how the interactions with solvent molecules influence its shape and dynamics. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to monitor compactness, and various intermolecular interactions. researchgate.net These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas phase calculations in DFT. researchgate.net
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation
A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. niscpr.res.in
For this compound, theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. beilstein-journals.orgnih.gov These calculated shifts can then be correlated with experimental NMR data to confirm the molecular structure and assign specific signals to individual atoms. beilstein-journals.orgnih.gov
Similarly, theoretical Infrared (IR) and Raman spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. researchgate.net By comparing the theoretical spectrum with the experimental one, researchers can assign the observed absorption bands to specific molecular vibrations. niscpr.res.inresearchgate.net
Theoretical Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov This method provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light in the UV-Vis region. The calculated maximum absorption wavelengths (λmax) can be compared with experimental measurements to understand the electronic structure and chromophoric properties of the molecule. researchgate.netnih.gov
| Spectroscopic Technique | Parameter | Typical Calculated Value | Typical Experimental Value |
|---|---|---|---|
| ¹H NMR | Chemical Shift (aromatic protons) | 7.0 - 8.5 ppm | 7.0 - 8.5 ppm |
| ¹³C NMR | Chemical Shift (aromatic carbons) | 110 - 150 ppm | 110 - 150 ppm |
| IR | C=N Stretch | ~1620 cm-1 | ~1625 cm-1 |
| UV-Vis | λmax | 270 - 280 nm | 275 nm |
Computational Studies on Reaction Mechanisms and Transition State Elucidation
While specific computational studies detailing the reaction mechanism for the synthesis of this compound are not extensively documented in the literature, the general mechanism for benzimidazole formation is well-understood through theoretical investigations of analogous systems. researchgate.net The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. researchgate.net
Computational models, often employing DFT, can map out the potential energy surface of this reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. For the formation of a benzimidazole derivative, the mechanism is believed to proceed through the following key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the carboxylic acid (or its activated form).
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Proton Transfer and Dehydration: Subsequent proton transfers and the elimination of water molecules lead to the cyclization and formation of the imidazole ring.
Transition State Elucidation:
The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. DFT calculations are instrumental in elucidating the geometry and energetic properties of these transient structures. researchgate.net For benzimidazole synthesis, theoretical studies focus on identifying the transition states for the key cyclization and dehydration steps. The characterization of these transition states, including their vibrational frequencies (which typically show one imaginary frequency), confirms the reaction pathway and allows for the calculation of the activation energy. This, in turn, provides a theoretical prediction of the reaction kinetics.
Solvent Effects and Environmental Perturbations on Molecular Properties
The molecular properties of this compound are not static but are influenced by its surrounding environment. Computational models, particularly those incorporating solvent effects, are essential for understanding these perturbations. Solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT to simulate the behavior of molecules in different solvents. rasayanjournal.co.in
These studies can predict how the polarity of the solvent affects various molecular properties, including:
Geometric Parameters: Bond lengths and angles can be subtly altered by solvent interactions.
Electronic Properties: The dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) are sensitive to the solvent environment. acs.org
Spectroscopic Properties: The absorption and emission spectra of the molecule can exhibit shifts (solvatochromism) in different solvents, a phenomenon that can be accurately modeled computationally. researchgate.net
For benzimidazole derivatives, computational studies have shown that polar solvents can stabilize charge-separated excited states, leading to red-shifts in their absorption spectra. acs.org Understanding these solvent effects is crucial for applications where the molecule is used in solution, such as in sensing or as a component in organic light-emitting diodes (OLEDs).
Environmental perturbations, such as changes in pH, can also be modeled. The benzimidazole moiety contains both acidic (N-H) and basic nitrogen atoms, making its electronic structure susceptible to protonation or deprotonation. Theoretical calculations can predict the changes in molecular properties upon such events, providing insights into its behavior in biological systems or acidic/basic media.
Nonlinear Optical (NLO) Properties Theoretical Evaluation
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net Theoretical calculations play a pivotal role in the rational design and evaluation of new NLO materials. For organic molecules like this compound, the NLO response is primarily governed by the molecular hyperpolarizability.
DFT calculations are widely used to predict the first-order hyperpolarizability (β) of molecules. nih.govias.ac.in A high β value is indicative of a strong NLO response. The design of molecules with significant NLO properties often involves creating a donor-π-acceptor (D-π-A) framework. In the case of this compound, the benzimidazole ring can act as a π-bridge, while the ester group can function as an electron-accepting group. The introduction of suitable electron-donating groups on the benzimidazole or the benzoate moiety could potentially enhance the NLO properties.
Theoretical evaluations of the NLO properties of various benzimidazole derivatives have shown that the nature and position of substituents have a profound impact on the hyperpolarizability. nih.govku.ac.ae Computational studies can screen a library of potential derivatives to identify candidates with the most promising NLO properties before undertaking their synthesis and experimental characterization.
Table of Theoretically Evaluated NLO Properties for a Representative Benzimidazole Derivative
| Computational Method | Property | Calculated Value (a.u.) |
| DFT/B3LYP | Dipole Moment (μ) | 3.5 D |
| DFT/B3LYP | Average Polarizability (α) | 250 |
| DFT/B3LYP | First Hyperpolarizability (β) | 1200 |
Note: The data in this table is illustrative and based on typical values found for similar benzimidazole derivatives in the literature. The actual values for this compound would require specific calculations.
These theoretical investigations provide a fundamental understanding of the structure-property relationships that govern the chemical and physical behavior of this compound. The insights gained from such computational studies are invaluable for guiding the synthesis of new derivatives with tailored properties for specific applications.
Chemical Reactivity and Derivatization Strategies of Methyl 3 1h Benzo D Imidazol 1 Yl Benzoate
Modifications at the Ester Group (e.g., hydrolysis, transesterification, reduction)
The methyl ester group is a versatile functional handle that can be readily converted into other functionalities such as carboxylic acids, different esters, and primary alcohols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1H-benzo[d]imidazol-1-yl)benzoic acid, under both acidic and basic conditions. quora.com Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup to protonate the resulting carboxylate salt. wikipedia.org Studies on various methyl benzoates show that this reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon. oieau.fr The rate of hydrolysis is influenced by factors such as temperature and pH. oieau.fr High-temperature water has also been shown to effectively hydrolyze methyl benzoates, offering an environmentally benign alternative.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and the equilibrium can be shifted toward the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.
Reduction: The ester group can be reduced to a primary alcohol, [3-(1H-benzo[d]imidazol-1-yl)phenyl]methanol. Common reducing agents for this transformation include strong hydrides like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Alternatively, milder and more chemoselective reagents can be used. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own but its reactivity can be enhanced by additives. For instance, the NaBH₄/CeCl₃ system in ethanol (B145695) has been shown to effectively reduce a wide range of methyl esters to their corresponding alcohols with high functional group compatibility at ambient temperatures. researchgate.net
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis (Basic) | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ | 3-(1H-benzo[d]imidazol-1-yl)benzoic acid |
| Hydrolysis (Acidic) | H₃O⁺ (e.g., H₂SO₄/H₂O), Heat | 3-(1H-benzo[d]imidazol-1-yl)benzoic acid |
| Transesterification | R-OH, Acid or Base catalyst, Heat | Alkyl 3-(1H-benzo[d]imidazol-1-yl)benzoate |
| Reduction | 1. LiAlH₄, Anhydrous Ether 2. H₂O | [3-(1H-benzo[d]imidazol-1-yl)phenyl]methanol |
| Selective Reduction | NaBH₄, CeCl₃, Ethanol, Room Temperature | [3-(1H-benzo[d]imidazol-1-yl)phenyl]methanol |
Functionalization of the Benzoate (B1203000) Aromatic Ring (e.g., electrophilic substitution)
The benzoate ring can undergo electrophilic aromatic substitution, but its reactivity is influenced by the two substituents present: the methyl ester group and the benzimidazol-1-yl group. The methyl ester is a deactivating group and a meta-director due to its electron-withdrawing nature. wikipedia.org This effect is well-documented in the nitration of methyl benzoate, which yields methyl 3-nitrobenzoate when treated with a mixture of nitric and sulfuric acids. ma.eduaiinmr.com
Reactions at the Benzoimidazole Nitrogen Atoms (e.g., N-alkylation, N-acylation)
In Methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate, the N-1 position of the benzimidazole (B57391) ring is already substituted. The remaining secondary amine nitrogen at the N-3 position is nucleophilic and represents a key site for derivatization.
N-Alkylation: The N-3 nitrogen can be readily alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, typically in the presence of a base. This reaction leads to the formation of a quaternary benzimidazolium salt. The regioselectivity of N-alkylation in benzimidazole systems can be influenced by the reaction conditions and the nature of the substituents. beilstein-journals.orgbeilstein-journals.org For this specific molecule, alkylation will occur exclusively at the N-3 position.
N-Acylation: Similarly, the N-3 nitrogen can be acylated using acyl chlorides or acid anhydrides. This reaction, often performed in the presence of a base like pyridine (B92270) or triethylamine, yields an N-acylbenzimidazolium species. In some cases, N-acylated indazoles have been shown to rearrange to the more thermodynamically stable regioisomer, though this is less of a concern here as the N-1 position is already blocked. beilstein-journals.org
Cycloaddition Reactions and Pericyclic Transformations
The benzimidazole scaffold can participate in cycloaddition reactions, particularly after being converted into a reactive intermediate like a benzimidazolium ylide. researchgate.net This can be achieved by first N-alkylating the N-3 position of this compound with an alkyl halide containing an α-methylene group (e.g., bromoacetonitrile). Subsequent treatment with a base generates a 1,3-dipole (an ylide). This ylide can then undergo a [3+2] cycloaddition reaction with various dipolarophiles, such as electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netrdd.edu.iq This reaction pathway provides a sophisticated method for constructing complex fused heterocyclic systems, such as pyrrolo[1,2-a]benzimidazoles. researchgate.netrdd.edu.iquobaghdad.edu.iq
Diversification of the Molecular Scaffold through Coupling Reactions
Modern cross-coupling reactions are powerful tools for diversifying molecular scaffolds. While the parent molecule does not possess a typical functional group for direct coupling (like a halogen), it can be modified to participate in such reactions. For instance, electrophilic halogenation (as discussed in 5.2) of either the benzoate or the benzimidazole ring could install a bromine or iodine atom. This halogenated derivative could then serve as a substrate for a variety of transition-metal-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated derivative.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
These reactions allow for the attachment of a wide array of new substituents to the core structure, significantly expanding the chemical space accessible from the starting material. The benzimidazole scaffold itself is frequently synthesized and modified using coupling strategies, highlighting the utility of this approach. acs.orgnih.gov
Development of Analogues and Homologues of this compound
The development of analogues and homologues involves systematic structural modifications to the parent molecule. Based on the reactivity discussed, several strategies can be employed:
Modification of the Ester: As detailed in section 5.1, the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to various amides via aminolysis. Each of these new functional groups can be further derivatized.
Substitution on the Benzoate Ring: Introducing substituents like nitro, halogen, or alkyl groups via electrophilic substitution provides a direct way to create analogues. These groups can also serve as handles for further transformations (e.g., reduction of a nitro group to an amine).
Substitution on the Benzimidazole Ring: While N-3 alkylation is a primary reaction, electrophilic substitution on the benzene (B151609) portion of the benzimidazole ring is also possible, leading to another class of analogues.
Scaffold Hopping and Linker Modification: More complex analogues can be designed by replacing the benzoate or benzimidazole moieties with other ring systems or by inserting linkers, such as piperazine, between the two core components. pharmaffiliates.com
These strategies allow for the fine-tuning of the molecule's steric and electronic properties.
| Modification Site | Strategy | Example Analogue Structure/Class |
|---|---|---|
| Ester Group | Hydrolysis | 3-(1H-benzo[d]imidazol-1-yl)benzoic acid |
| Ester Group | Reduction | [3-(1H-benzo[d]imidazol-1-yl)phenyl]methanol |
| Ester Group | Aminolysis | 3-(1H-benzo[d]imidazol-1-yl)-N-alkylbenzamide |
| Benzoate Ring | Electrophilic Nitration | Methyl 3-(1H-benzo[d]imidazol-1-yl)-nitrobenzoates |
| Benzimidazole N-3 | N-Alkylation | 1-(3-(Methoxycarbonyl)phenyl)-3-alkyl-1H-benzo[d]imidazol-3-ium salts |
Advanced Material Science and Catalysis Research Applications
Role as Ligands in Coordination Chemistry and Metal Complex Synthesis
The benzimidazole (B57391) moiety is a well-established and versatile ligand in coordination chemistry due to the presence of two nitrogen donor atoms within its five-membered ring. researchgate.net This structural feature allows Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate to act as a monodentate or bidentate ligand, coordinating with a wide variety of metal ions to form stable metal complexes. researchgate.netnih.govuomustansiriyah.edu.iq The coordination typically occurs through the pyridine-type nitrogen atom (N3) of the imidazole (B134444) ring. The ester group on the benzoate (B1203000) ring can also participate in coordination, although less commonly, through its carbonyl oxygen atom, potentially leading to the formation of polynuclear complexes or coordination polymers.
The synthesis of these metal complexes generally involves the direct reaction of this compound with a corresponding metal salt in a suitable solvent. chemmethod.com Characterization of the resulting complexes is performed using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction, to determine the coordination mode, geometry, and physical properties of the new materials. nih.govuomustansiriyah.edu.iqchemmethod.com The resulting metal complexes often exhibit octahedral or tetrahedral geometries, depending on the metal ion and reaction conditions. researchgate.netchemmethod.com
Metal complexes derived from benzimidazole-based ligands, such as this compound, are actively explored for their catalytic potential. Once coordinated to a metal center, the ligand can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity. These complexes can function as catalysts in a variety of organic transformations.
In homogeneous catalysis , these soluble metal complexes can effectively catalyze reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. The benzimidazole scaffold provides stability to the metal center, while the substituents on the benzimidazole and benzoate rings can be modified to enhance catalytic efficiency and selectivity.
For heterogeneous catalysis , these complexes can be immobilized on solid supports like silica (B1680970), polymers, or integrated into the structure of Metal-Organic Frameworks (MOFs). This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and recyclability. The porous nature of supports like MOFs can also introduce size and shape selectivity to the catalytic process. soton.ac.uk
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of the this compound scaffold—after hydrolysis of the methyl ester to the corresponding carboxylic acid—makes it an excellent candidate for a linker in MOF synthesis. The carboxylate group provides a strong coordination site for metal ions, while the benzimidazole nitrogen can either coordinate to another metal center or be available for post-synthetic modification. researchgate.net
The incorporation of this scaffold can impart desirable properties to the resulting MOFs, such as high thermal stability, chemical robustness, and specific functionalities. For instance, MOFs built from the related linker 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene have been shown to exhibit significant CO2 adsorption capacities. mdpi.comresearchgate.net The presence of open metal sites and nitrogen atoms from the imidazole groups creates an ideal environment for selective gas capture. mdpi.com By using a "defective linker" approach, where a certain percentage of a standard dicarboxylate linker is replaced with a monocarboxylate linker like 3-(1H-benzo[d]imidazol-1-yl)benzoic acid, it is possible to create controlled defects and coordinatively unsaturated metal sites within the MOF structure, which can enhance catalytic activity and gas adsorption properties. nih.gov
| MOF System Component | Metal Ion | Resulting Property/Application | Reference |
| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cu(II) | Excellent CO₂ adsorption capacity (3.60 mmol/g) | mdpi.comresearchgate.net |
| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cr(III) | CO₂ adsorption (1.6 mmol/g) | mdpi.comresearchgate.net |
| 3-methyl-triazolyl m-benzoate (defective linker) | Cu(II) | Generation of unoccupied coordination sites for enhanced gas adsorption | nih.gov |
| Benzoate | Pb(II) | Layered MOF with potential as a base catalyst | nih.gov |
Integration into Polymer Science and Advanced Organic Materials
The rigid and thermally stable benzimidazole unit makes this compound a valuable monomer or additive in the field of polymer science. Polymers containing the benzimidazole moiety are known for their high-performance characteristics, including excellent thermal and oxidative stability, and mechanical strength.
In the area of functional coatings, the benzimidazole component offers inherent corrosion resistance, a topic explored further in section 6.3. Coatings formulated with polymers or additives containing this scaffold can provide a protective barrier on metal surfaces, preventing degradation in harsh environments. The aromatic structure also contributes to UV stability, making these coatings suitable for outdoor applications.
The electronic properties of this compound make it a promising candidate for use in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The benzimidazole core is known to be a good electron-transporting moiety, while the benzoate group can act as an electron-accepting unit. researchgate.net This combination can lead to molecules with bipolar charge-transport capabilities, which are beneficial for balancing charge injection and transport in OLEDs, thereby improving device efficiency. nih.gov
Derivatives of imidazole and carbazole (B46965) have been successfully used as fluorescent emitters in non-doped deep-blue OLEDs, achieving high external quantum efficiencies. nih.govmdpi.com The rigid structure of the benzimidazole unit helps to reduce non-radiative decay pathways, leading to higher photoluminescence quantum yields. Furthermore, benzoate-based molecules have been investigated as thermally activated delayed fluorescence (TADF) materials. nih.gov By creating a twisted structure that separates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a small energy gap between the singlet and triplet states can be achieved, allowing for efficient harvesting of triplet excitons and potentially 100% internal quantum efficiency. nih.gov
| Material Type | Application | Key Performance Metric | Reference |
| Carbazole-π-imidazole derivative | Deep-blue OLED emitter | External Quantum Efficiency (EQE) of 4.43% | nih.gov |
| Carbazole and diphenyl imidazole derivative | Deep-blue OLED emitter | CIE coordinates of (0.16, 0.08) | mdpi.com |
| Methyl 3-(10H-phenothiazin-10-yl)benzoate | TADF emitter | Short lifetime (0.80 µs), small ΔEₛₜ (0.0152 eV) | nih.gov |
| Methyl 3-(9,9-dimethylacridin-10(9H)-yl)benzoate | TADF emitter | Short lifetime (2.17 µs), small ΔEₛₜ (0.0640 eV) | nih.gov |
Research into Corrosion Inhibition Mechanisms and Materials Protection
Benzimidazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The adsorption occurs through the heteroatoms (nitrogen), the π-electrons of the aromatic rings, and other functional groups present in the molecule.
A closely related compound, methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate (M-41HBI-2MTMB), has been extensively studied as a corrosion inhibitor for aluminum in 1 M HNO₃. researchgate.netbohrium.com The experimental results showed that its inhibition efficiency increases with concentration, reaching up to 98.5% at a concentration of 5x10⁻³ M. researchgate.netbohrium.com The adsorption of this inhibitor on the aluminum surface was found to follow the Villamil (modified Langmuir) adsorption isotherm, suggesting a mixed-type adsorption mechanism involving both physisorption and chemisorption. researchgate.net Thermodynamic parameters indicated that the adsorption process is spontaneous. researchgate.netbohrium.com
Theoretical studies using Density Functional Theory (DFT) have provided further insight into the inhibition mechanism. These calculations help identify the active sites in the molecule responsible for adsorption and show that the benzimidazole ring and heteroatoms are the primary centers for interaction with the metal surface. researchgate.netresearchgate.net The low energy gap (ΔE) and high electrophilicity index (ω) calculated for these molecules indicate a high reactivity and a strong tendency to interact with the metal surface. researchgate.netbohrium.com
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration (M) | Reference |
| Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate | Aluminum | 1 M HNO₃ | 98.5 | 5x10⁻³ | researchgate.netbohrium.com |
| 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole | Aluminum | 1 M HNO₃ | 97.74 | 5x10⁻³ | researchgate.netbanglajol.info |
Given the structural similarities, this compound is expected to exhibit comparable or significant corrosion inhibition properties, making it a strong candidate for applications in materials protection and anti-corrosion coatings.
Adsorption Isotherms and Surface Interaction Models
There is a lack of specific studies focusing on the adsorption isotherms and surface interaction models of this compound. Research on similar benzimidazole derivatives, such as Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, has shown that these types of compounds can adsorb onto metal surfaces. For that specific derivative, the adsorption was found to follow the Villamil model, which is a modified Langmuir isotherm, suggesting a mixed-type adsorption with a predominance of physical interactions. However, without direct experimental data for this compound, its specific adsorption behavior remains uncharacterized.
Experimental and Theoretical Approaches to Inhibitor Performance
No dedicated experimental or theoretical studies on the performance of this compound as a corrosion inhibitor were found. Comprehensive studies involving gravimetric methods, electrochemical impedance spectroscopy, or computational density functional theory (DFT) calculations have not been published for this specific compound.
For context, studies on a related compound, Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, have demonstrated significant corrosion inhibition efficiency for aluminum in acidic environments. Research on that derivative showed an inhibition efficiency reaching up to 98.5% at a concentration of 5x10⁻³ M at 298 K. Theoretical DFT calculations for that molecule indicated a low energy gap and a positive fraction of electrons transferred, suggesting favorable interaction with the metal surface. These findings on a related structure suggest the potential of the benzimidazole-benzoate scaffold, but direct performance data for this compound is not available.
Sensor Development for Chemical and Environmental Analytes (non-biological)
The application of this compound in the development of sensors for non-biological chemical and environmental analytes has not been reported. While the broader class of benzimidazole derivatives is utilized in sensor technology due to their ability to coordinate with metal ions and participate in hydrogen bonding, specific research employing this particular compound for analyte detection is absent from the current scientific literature.
Photophysical Studies and Luminescent Material Design
Detailed photophysical studies and specific applications in luminescent material design for this compound are not documented. The benzimidazole ring system is a known fluorophore, and benzoate groups can act as electron-accepting moieties in the design of materials for applications like organic light-emitting diodes (OLEDs). For instance, other benzoate-based molecules have been synthesized and investigated as thermally activated delayed fluorescence (TADF) materials. However, the specific luminescent properties, such as absorption and emission spectra, quantum yields, and lifetimes for this compound, have not been characterized.
Future Research Trajectories and Emerging Opportunities
Exploration of Unconventional Synthetic Pathways and Mechanistic Insights
While traditional methods for synthesizing benzimidazole (B57391) derivatives, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, are well-established, future research should focus on more innovative and sustainable synthetic strategies. enpress-publisher.comarabjchem.org The exploration of unconventional pathways can offer improvements in yield, reduction of reaction times, and milder, more environmentally benign conditions. semanticscholar.org
Future synthetic research could target:
Catalytic Systems: Investigating novel catalysts, such as nanoparticles or metal-organic frameworks, could enhance reaction efficiency and selectivity for the synthesis of Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate and its analogues. semanticscholar.orgmdpi.com The use of recyclable catalysts aligns with the principles of green chemistry. semanticscholar.org
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. Applying this technology to benzimidazole synthesis could streamline production and facilitate library generation for screening purposes.
Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic protocols. rsc.org Future work should involve detailed kinetic and computational studies to elucidate the pathways of both established and novel synthetic methods, allowing for rational process design rather than empirical optimization.
| Synthetic Pathway | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Optimization of solvent and temperature parameters; catalyst development. |
| Sonochemistry (Ultrasound-Assisted) | Enhanced reaction rates, improved mass transfer. | Investigating the effect of frequency and power on reaction outcomes. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations possible. | Development of suitable photocatalysts and understanding reaction intermediates. |
Development of Novel Analytical Techniques for Structural and Dynamic Studies
The characterization of this compound currently relies on standard analytical techniques such as NMR, FT-IR, and mass spectrometry. nih.govnih.gov While effective for basic structural confirmation, future research demands more sophisticated analytical methods to probe the compound's structural nuances and dynamic behavior.
Emerging opportunities in analytical chemistry include:
Advanced NMR Spectroscopy: Two-dimensional and solid-state NMR techniques can provide deeper insights into the compound's conformational dynamics, intermolecular interactions, and solid-state packing, which are crucial for materials science applications.
Single-Crystal X-ray Diffraction: Obtaining a single crystal structure would provide definitive proof of its three-dimensional architecture, including bond angles and lengths. researchgate.net This information is invaluable for computational modeling and understanding structure-property relationships.
Mass Spectrometry Imaging (MSI): For biological or materials science applications, MSI could be employed to visualize the spatial distribution of the compound within a sample, such as a biological tissue or a polymer matrix, providing critical information on its localization and metabolism.
| Technique | Information Gained | Potential Application Area |
|---|---|---|
| Solid-State NMR (ssNMR) | Polymorphism, molecular packing, dynamics in the solid state. | Materials Science, Pharmaceutical Solids |
| Raman Spectroscopy | Vibrational modes, molecular structure, chemical environment. | In-situ reaction monitoring, material characterization. |
| Circular Dichroism (CD) | Chiral properties if derivatized; interactions with chiral biomolecules. | Medicinal Chemistry, Supramolecular Chemistry |
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. youtube.combroadinstitute.org For this compound, these computational tools can accelerate the discovery of new applications.
Future research directions include:
Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can be trained on datasets of existing benzimidazole derivatives to build QSPR models. doi.orgresearchgate.net These models could predict various properties of novel derivatives of this compound, such as solubility, electronic properties, or biological activity, thus prioritizing the synthesis of the most promising candidates. nih.gov
Generative Models: AI-driven generative models can design entirely new molecules based on the core structure of this compound. By defining a desired property profile, these models can propose novel structures optimized for specific applications, such as high thermal stability or specific enzyme inhibition.
Predictive Synthesis: AI tools can also assist in planning synthetic routes by predicting reaction outcomes and suggesting optimal conditions, thereby reducing the experimental workload and accelerating the synthesis of new derivatives.
Expansion into New Areas of Advanced Materials Science and Engineering
The inherent thermal stability and electronic properties of the benzimidazole core make its derivatives attractive for materials science. nbinno.com Future research should aim to exploit the specific structure of this compound for the creation of novel advanced materials.
Potential areas for expansion are:
Organic Electronics: The conjugated system of the benzimidazole ring suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Research could focus on synthesizing polymers or small molecules derived from this compound and evaluating their semiconductor properties. nbinno.com
High-Performance Polymers: Incorporation of the rigid benzimidazole moiety into polymer backbones can lead to materials with high thermal stability, chemical resistance, and mechanical strength. Future work could involve polymerizing derivatives of this compound to create novel engineering plastics or membrane materials.
Corrosion Inhibitors: Benzimidazole derivatives have shown effectiveness as corrosion inhibitors for various metals. sciencepg.com The specific electronic structure of this compound could be studied for its ability to adsorb onto metal surfaces and protect them from corrosive environments. researchgate.net
Synergistic Research with Computational Chemistry for Predictive Modeling
Computational chemistry, particularly methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides powerful tools for understanding molecular behavior at the atomic level. mdpi.com A synergistic approach combining experimental work with computational modeling can provide deep insights and guide future research on this compound.
Key areas for synergistic research include:
Predictive Modeling of Properties: DFT calculations can be used to predict electronic properties such as HOMO/LUMO energy levels, which are crucial for applications in organic electronics. nih.gov These calculations can also elucidate molecular electrostatic potential maps, identifying sites for chemical reactions or intermolecular interactions. sciencepg.comnih.gov
Interaction and Binding Studies: If the compound is explored for biological applications, molecular docking and MD simulations can predict its binding affinity and mode of interaction with target proteins or enzymes. researchgate.net For materials applications, simulations can model the interaction of the molecule with surfaces or its self-assembly behavior.
Reaction Mechanism Elucidation: Computational chemistry can be used to model transition states and reaction pathways for various synthetic routes, complementing experimental mechanistic studies and aiding in the design of more efficient syntheses. researchgate.net
| Computational Method | Predicted Properties | Relevance |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Guiding materials design and predicting chemical behavior. sciencepg.com |
| Molecular Dynamics (MD) Simulation | Conformational changes, binding stability, transport properties. | Understanding dynamic behavior in biological or material systems. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, reaction mechanisms in complex systems. | Drug design and catalysis research. |
Q & A
Q. What are the common synthetic strategies for preparing methyl benzoate derivatives containing benzimidazole moieties?
Answer: Synthesis typically involves coupling benzimidazole precursors with substituted benzoic acid derivatives. Key methods include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link benzimidazole-alkyne and azido-benzoate intermediates, as demonstrated for structurally analogous compounds (e.g., 87% yield for a triazole-benzimidazole hybrid) .
- Condensation Reactions : Hydrazine hydrate-mediated condensation to form hydrazinyl-benzimidazole intermediates, followed by esterification with methyl benzoate derivatives (e.g., synthesis of 2-hydrazinyl-1H-benzo[d]imidazole) .
- One-Pot Synthesis : Single-step condensation of o-phenylenediamine with carbonyl-containing reagents under acidic conditions to form the benzimidazole core, followed by ester functionalization .
Q. How is structural elucidation of methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate performed using spectroscopic techniques?
Answer: A multi-technique approach is employed:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (ester C=O), ~1600 cm⁻¹ (benzimidazole C=N), and ~1250 cm⁻¹ (C-O ester) .
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 293.0924 for C₁₆H₁₃N₂O₂) .
Advanced Research Questions
Q. How can computational methods aid in predicting the optoelectronic properties of benzimidazole-containing compounds?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge-transfer efficiency. For example, benzimidazole Schiff bases showed a HOMO-LUMO gap of 3.2 eV, correlating with experimental UV-Vis absorption at 365 nm .
- Molecular Dynamics Simulations : Model intermolecular interactions in crystal packing, crucial for designing materials with enhanced nonlinear optical (NLO) responses .
- QikProp Analysis : Predicts ADME properties (e.g., logP, polar surface area) to prioritize derivatives for biological testing (Table 3, ).
Q. What strategies resolve contradictions in biological activity data among structurally similar benzimidazole derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups at the 4-position) to identify pharmacophoric motifs. For instance, nitro-substituted derivatives showed 4-fold higher antimicrobial activity than methoxy analogs (MIC = 1.5 µg/mL vs. 6.25 µg/mL) .
- Data Normalization : Account for assay variability (e.g., REMA protocol vs. broth microdilution) by cross-validating with standardized controls.
- Crystallographic Validation : Resolve structural ambiguities (e.g., tautomerism in indole-benzimidazole hybrids) using SHELXL refinement .
Q. How to design derivatives of this compound with enhanced antimicrobial activity?
Answer:
- Functional Group Engineering :
- Biological Evaluation :
- Docking Studies : Target enzymes like dihydrofolate reductase (DHFR) or PKM2, leveraging benzimidazole’s planar structure for π-π stacking in active sites .
Q. How are spectroscopic data contradictions addressed during structural characterization?
Answer:
- Tautomerism Analysis : For compounds like 2-(indol-3-ylthio)-5-methoxy-benzimidazole, use variable-temperature NMR to resolve tautomeric equilibria (e.g., δ 11.78 ppm for exchangeable NH protons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 1,4- vs. 1,5-triazole isomers) by comparing experimental bond lengths/angles with SHELXL-refined models .
- Isotopic Labeling : Confirm reaction pathways (e.g., ¹³C-labeled esters) to trace unexpected byproducts .
Q. What methodological advancements improve the regioselectivity of benzimidazole functionalization?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes while achieving >90% regioselectivity for 1,4-triazole isomers .
- Catalytic Systems : Use Pd/Cu bimetallic catalysts for Suzuki-Miyaura coupling of halogenated benzimidazoles with boronic esters .
- Protecting Group Strategies : Temporarily mask reactive NH sites with Boc groups to direct electrophilic substitution to the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
